

# The Role of CC-90010 (Trotabresib) in Epigenetic Regulation: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |          |
|----------------|----------|
| Compound Name: | CC-90010 |
| Cat. No.:      | B1574583 |

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**CC-90010**, also known as Trotabresib, is a potent, orally bioavailable, and reversible small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. These proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic readers that recognize and bind to acetylated lysine residues on histone tails. This interaction plays a pivotal role in the regulation of gene transcription. By competitively binding to the bromodomains of BET proteins, **CC-90010** displaces them from chromatin, leading to the transcriptional repression of key oncogenes, most notably MYC. This guide provides an in-depth overview of the function of **CC-90010** in epigenetic regulation, its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its characterization.

## Introduction to BET Proteins and Epigenetic Regulation

Epigenetic modifications are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence. These modifications, including DNA methylation, histone modifications, and non-coding RNAs, play a critical role in normal development and cellular differentiation. The BET family of proteins are key epigenetic regulators. They act as "readers" of the histone code by recognizing and binding to acetylated lysine residues, a hallmark of active chromatin. This binding facilitates the recruitment of transcriptional

machinery, including RNA polymerase II, to gene promoters and enhancers, thereby activating gene expression.

A critical aspect of BET protein function is their role in the regulation of super-enhancers, which are large clusters of enhancers that drive high-level expression of genes that define cell identity and are often co-opted by cancer cells to drive oncogene expression. BRD4, a primary target of **CC-90010**, is particularly enriched at super-enhancers and is essential for the transcription of key oncogenes such as MYC.

## Mechanism of Action of **CC-90010**

**CC-90010** exerts its effects by competitively inhibiting the binding of BET bromodomains to acetylated histones. This displacement of BET proteins, particularly BRD4, from chromatin has several downstream consequences:

- Inhibition of Super-Enhancer Function: By displacing BRD4 from super-enhancers, **CC-90010** disrupts the transcriptional machinery required for the high-level expression of associated oncogenes.
- Downregulation of MYC Expression: A primary and well-documented effect of BET inhibition is the profound suppression of MYC transcription. MYC is a master regulator of cell proliferation, growth, and metabolism, and its overexpression is a hallmark of many cancers.
- Induction of Apoptosis: **CC-90010** has been shown to induce apoptosis in cancer cells. This is mediated, in part, by the downregulation of anti-apoptotic proteins like BCL-2 and the upregulation of pro-apoptotic proteins.
- Cell Cycle Arrest: Inhibition of BET proteins can lead to cell cycle arrest, often at the G1 phase, by modulating the expression of cell cycle regulatory genes.

The following diagram illustrates the proposed mechanism of action for **CC-90010**.



[Click to download full resolution via product page](#)

Caption: Mechanism of action of **CC-90010** as a BET inhibitor.

## Quantitative Data

### In Vitro Inhibitory Activity

**CC-90010** has demonstrated potent inhibitory activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Cell Line                    | Cancer Type  | IC50 (μM)                 | Reference           |
|------------------------------|--------------|---------------------------|---------------------|
| Diffuse Midline Glioma (DMG) | Glioblastoma | 0.6 - 7                   | <a href="#">[1]</a> |
| H3K27M mutant DMG            | Glioblastoma | More potent than wildtype | <a href="#">[1]</a> |

## Pharmacokinetic Properties

Pharmacokinetic data for **CC-90010** (Trotabresib) has been reported in clinical trials. The following table summarizes key parameters from the NCT04047303 study in patients with high-grade gliomas.

| Parameter                | Value              | Condition | Reference           |
|--------------------------|--------------------|-----------|---------------------|
| Cmax (Day 1)             | 392 ng/mL          | 30 mg/day | <a href="#">[2]</a> |
| AUC0-24 (Day 1)          | 5083 ng·h/mL       | 30 mg/day | <a href="#">[2]</a> |
| Cmax (Day 4)             | 720 ng/mL          | 30 mg/day | <a href="#">[2]</a> |
| AUC0-24 (Day 4)          | 11250 ng·h/mL      | 30 mg/day | <a href="#">[2]</a> |
| Tmax (Day 1)             | 1.5 hours (median) | 30 mg/day | <a href="#">[2]</a> |
| Tmax (Day 4)             | 1.9 hours (median) | 30 mg/day | <a href="#">[2]</a> |
| t1/2 (Day 4)             | 46 hours (mean)    | 30 mg/day | <a href="#">[2]</a> |
| Brain Tumor:Plasma Ratio | 0.84 (mean)        | 30 mg/day | <a href="#">[3]</a> |

## Clinical Trial Efficacy and Safety

**CC-90010** has been evaluated in several clinical trials for advanced solid tumors and non-Hodgkin's lymphoma. Key findings from the NCT03220347 and NCT04047303 studies are summarized below.

NCT03220347: Advanced Solid Tumors and Relapsed/Refractory Non-Hodgkin's Lymphoma

| Parameter                        | Value                                                                         | Reference |
|----------------------------------|-------------------------------------------------------------------------------|-----------|
| Patient Population               | 69 patients (67 solid tumors, 2 DLBCL)                                        | [4]       |
| Dose-Limiting Toxicities         | Observed in 6 patients                                                        | [4]       |
| Maximum Tolerated Doses (MTDs)   | 15 mg (2 days on/5 off), 30 mg (3 days on/11 off), 45 mg (4 days on/24 off)   | [4]       |
| Recommended Phase II Dose (RP2D) | 45 mg (4 days on/24 days off)                                                 | [4]       |
| Objective Responses              | 1 Complete Response (astrocytoma), 1 Partial Response (endometrial carcinoma) | [4]       |
| Stable Disease (≥11 months)      | 6 patients                                                                    | [4]       |
| Most Common Grade 3/4 TRAEs      | Thrombocytopenia (13%), Anemia (4%), Fatigue (4%)                             | [4]       |

NCT04047303: Recurrent High-Grade Gliomas

| Parameter                         | Value                                                              | Reference |
|-----------------------------------|--------------------------------------------------------------------|-----------|
| Patient Population                | 20 patients                                                        | [3]       |
| Treatment Regimen                 | 30 mg/day (pre-surgery), 45 mg/day (4 days on/24 off, maintenance) | [3]       |
| 6-Month Progression-Free Survival | 12%                                                                | [3]       |
| Most Frequent Grade 3/4 TRAE      | Thrombocytopenia (5/16 patients)                                   | [3]       |
| Pharmacodynamic Markers           | ↓ CCR1 mRNA, ↑ HEXIM1 mRNA in blood and tumor tissue               | [5]       |

## Experimental Protocols

This section provides representative protocols for key experiments used to characterize BET inhibitors like **CC-90010**.

### Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

- Cancer cell lines
- Complete culture medium
- 96-well plates
- **CC-90010** (or other BET inhibitor)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

- Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
- Microplate reader

**Procedure:**

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
- Prepare serial dilutions of **CC-90010** in culture medium.
- Remove the existing medium and add 100  $\mu$ L of the diluted compound or vehicle control to the respective wells.
- Incubate the plates for 48-72 hours.
- Add 10  $\mu$ L of MTT solution to each well and incubate for 1.5-4 hours at 37°C.
- Add 100-130  $\mu$ L of solubilization buffer to each well to dissolve the formazan crystals.
- Incubate for 15 minutes with shaking to ensure complete solubilization.
- Measure the absorbance at 492 nm or 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

[6][7]



[Click to download full resolution via product page](#)

Caption: Workflow for a typical MTT cell viability assay.

## Chromatin Immunoprecipitation Sequencing (ChIP-seq)

ChIP-seq is used to identify the genomic locations where a protein of interest, such as BRD4, is bound.

#### Materials:

- Cultured cells
- Formaldehyde
- Glycine
- Lysis and wash buffers
- Sonicator or micrococcal nuclease
- ChIP-grade antibody against BRD4
- Protein A/G magnetic beads
- Reagents for reverse cross-linking and DNA purification
- Next-generation sequencing platform

#### Procedure:

- Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench with glycine.
- Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.
- Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for BRD4.
- Immune Complex Capture: Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
- Washes: Wash the beads extensively to remove non-specifically bound chromatin.

- Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating.
- DNA Purification: Purify the immunoprecipitated DNA.
- Library Preparation and Sequencing: Prepare a DNA library and perform next-generation sequencing.
- Data Analysis: Align the sequencing reads to a reference genome and identify regions of BRD4 enrichment.[\[8\]](#)[\[9\]](#)

[Click to download full resolution via product page](#)

Caption: General workflow for a ChIP-seq experiment.

## Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method to verify target engagement of a drug in a cellular environment.

### Materials:

- Cultured cells
- **CC-90010**
- PBS and lysis buffer with protease inhibitors
- Thermal cycler
- Centrifuge
- Reagents for Western blotting (SDS-PAGE, antibodies against BRD4 and a loading control)

### Procedure:

- Cell Treatment: Treat intact cells with **CC-90010** or a vehicle control.
- Heating: Heat the cell suspensions at various temperatures in a thermal cycler.
- Lysis and Fractionation: Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.
- Western Blotting: Analyze the amount of soluble BRD4 in the supernatant by Western blotting.
- Data Analysis: The binding of **CC-90010** to BRD4 will increase its thermal stability, resulting in a higher melting temperature compared to the vehicle-treated control.[10][11]



[Click to download full resolution via product page](#)

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).

## Conclusion

**CC-90010** (Trotabresib) is a promising BET inhibitor with a well-defined mechanism of action centered on the epigenetic regulation of gene expression. Its ability to displace BET proteins from chromatin, particularly at super-enhancers, leads to the downregulation of key oncogenes like MYC, resulting in anti-proliferative and pro-apoptotic effects in a variety of cancer models. Preclinical and clinical data have demonstrated its potential as a therapeutic agent, particularly in advanced solid tumors and hematological malignancies. The ability of **CC-90010** to penetrate the blood-brain barrier further expands its potential utility to central nervous system

malignancies such as glioblastoma. Further research and clinical development are warranted to fully elucidate the therapeutic potential of this novel epigenetic modulator.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Trotabresib, an oral potent bromodomain and extraterminal inhibitor, in patients with high-grade gliomas: A phase I, "window-of-opportunity" study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trotabresib, an oral potent bromodomain and extraterminal inhibitor, in patients with high-grade gliomas: A phase I, "window-of-opportunity" study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. MEDU-36. BCL2 FAMILY MEMBERS ATTENUATE RESPONSE OF MYC-DRIVEN MEDULLOBLASTOMAS TO BET-BROMODOMAIN INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. MTT (Assay protocol [protocols.io]
- 8. JAK inhibition synergistically potentiates BCL2, BET, HDAC, and proteasome inhibition in advanced CTCL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Homogeneous Assay for Target Engagement Utilizing Bioluminescent Thermal Shift - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Role of CC-90010 (Trotabresib) in Epigenetic Regulation: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1574583#what-is-the-function-of-cc-90010-in-epigenetic-regulation>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)